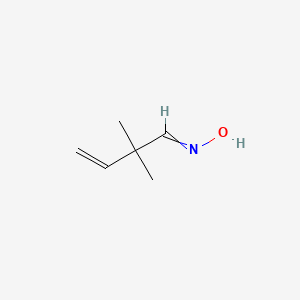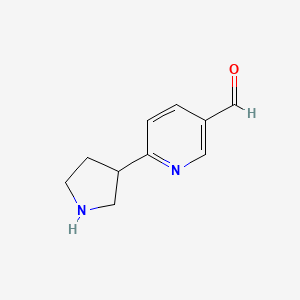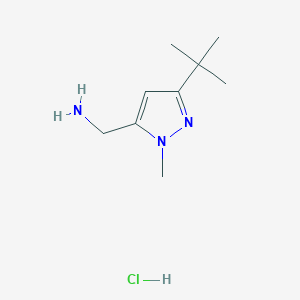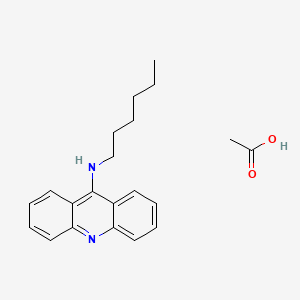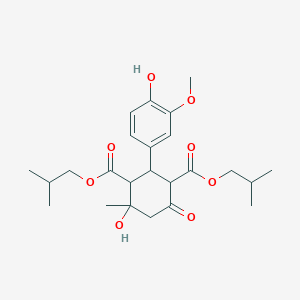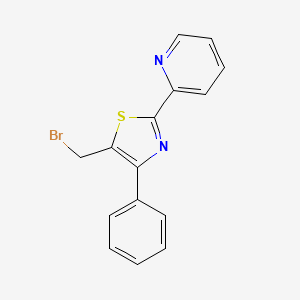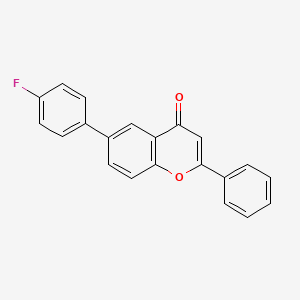
L-Lysyl-L-tyrosyl-L-lysyl-L-valyl-L-prolyl-L-glutaminyl-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Lysyl-L-tyrosyl-L-lysyl-L-valyl-L-prolyl-L-glutaminyl-L-leucine is a peptide composed of eight amino acids: lysine, tyrosine, lysine, valine, proline, glutamine, and leucine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-tyrosyl-L-lysyl-L-valyl-L-prolyl-L-glutaminyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems like E. coli. The peptide is then extracted and purified through various chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
L-Lysyl-L-tyrosyl-L-lysyl-L-valyl-L-prolyl-L-glutaminyl-L-leucine can undergo several types of chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Alkyl halides or acyl chlorides.
Major Products
Oxidation: Dityrosine or other oxidized derivatives.
Reduction: Free thiols from disulfide bonds.
Substitution: Alkylated or acylated derivatives of the peptide.
Applications De Recherche Scientifique
L-Lysyl-L-tyrosyl-L-lysyl-L-valyl-L-prolyl-L-glutaminyl-L-leucine has diverse applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of L-Lysyl-L-tyrosyl-L-lysyl-L-valyl-L-prolyl-L-glutaminyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. For example, it may influence the secretion of anabolic hormones or act as an ergogenic supplement to enhance physical performance .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Lysyl-L-tyrosine-α-L-lysine: Another lysine derivative with similar properties.
L-alanyl-L-glutamine dipeptide: A dipeptide with applications in cell culture and pharmaceutical formulations.
Semaglutide: A polypeptide used in the treatment of type 2 diabetes .
Uniqueness
L-Lysyl-L-tyrosyl-L-lysyl-L-valyl-L-prolyl-L-glutaminyl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct biological activities and potential therapeutic applications. Its ability to modulate various biological pathways makes it a valuable compound for research and development in multiple fields .
Propriétés
Numéro CAS |
918424-40-5 |
|---|---|
Formule moléculaire |
C42H70N10O10 |
Poids moléculaire |
875.1 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C42H70N10O10/c1-24(2)22-32(42(61)62)50-37(56)30(17-18-34(46)54)48-40(59)33-12-9-21-52(33)41(60)35(25(3)4)51-38(57)29(11-6-8-20-44)47-39(58)31(23-26-13-15-27(53)16-14-26)49-36(55)28(45)10-5-7-19-43/h13-16,24-25,28-33,35,53H,5-12,17-23,43-45H2,1-4H3,(H2,46,54)(H,47,58)(H,48,59)(H,49,55)(H,50,56)(H,51,57)(H,61,62)/t28-,29-,30-,31-,32-,33-,35-/m0/s1 |
Clé InChI |
PIKZLYAPWRPIJA-SIMWSORWSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCCN)N |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



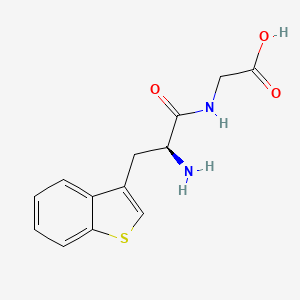

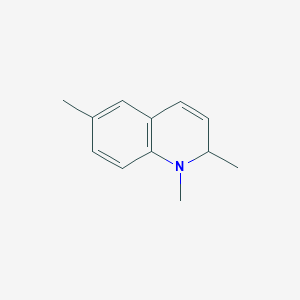
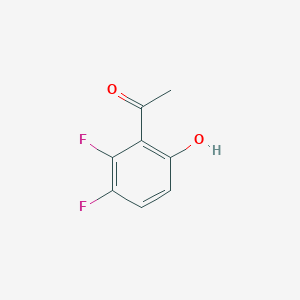
![1-[4-(2-Anilinoanilino)piperidin-1-yl]ethan-1-one](/img/structure/B12630006.png)

